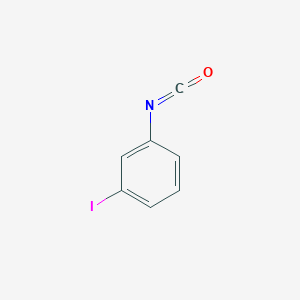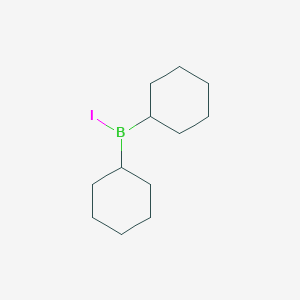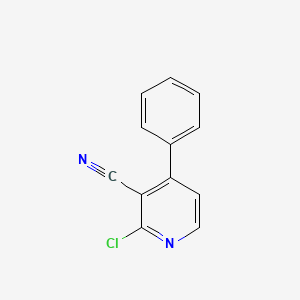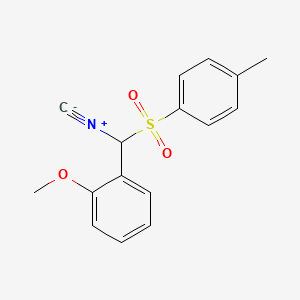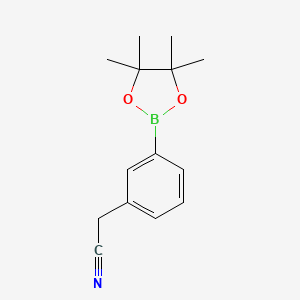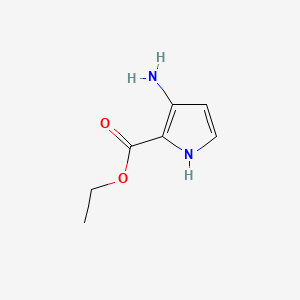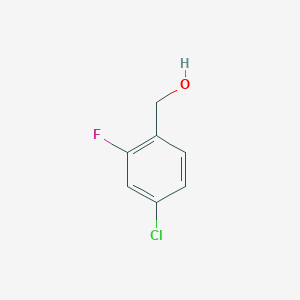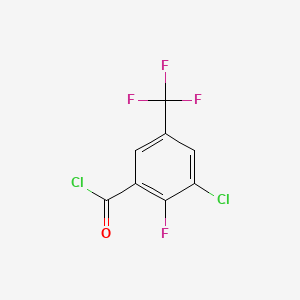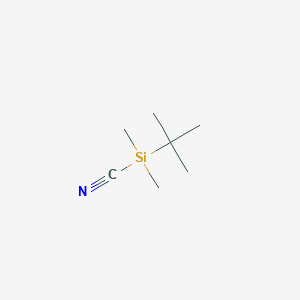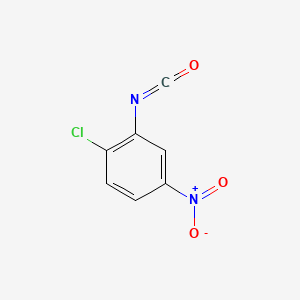
2-Chlor-5-nitrophenylisocyanat
Übersicht
Beschreibung
2-Chloro-5-nitrophenyl isocyanate is an organic compound with the molecular formula C7H3ClN2O3 . It is characterized by the presence of both chloro and nitro substituents on a phenyl ring, along with an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitrophenyl isocyanate has several applications in scientific research:
Wirkmechanismus
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2-Chloro-5-nitrophenyl isocyanate, like other isocyanates, reacts with compounds that have active hydrogen atoms. The reactions involve attack at the carbon of the isocyanate in a manner similar to that for carboxylic acid derivatives such as esters or anhydrides . For instance, water reacts with isocyanates to give a carbamic acid, which is unstable and decomposes to carbon dioxide and an amine .
Biochemical Pathways
The reaction of isocyanates with compounds containing active hydrogen atoms can lead to the formation of urethane structures, which are common in polyurethane polymers .
Pharmacokinetics
Isocyanates are generally known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted in various forms .
Result of Action
Isocyanates are known to cause irritation and sensitization in humans, leading to conditions such as contact dermatitis and asthma .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-nitrophenyl isocyanate can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms in the environment can lead to reactions with the isocyanate . Additionally, the safety data sheet suggests that this compound should be stored in a well-ventilated place and kept tightly closed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrophenyl isocyanate can be synthesized through the reaction of 2-chloro-5-nitroaniline with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In an industrial setting, the production of 2-chloro-5-nitrophenyl isocyanate involves the use of large-scale reactors with precise temperature and pressure controls. The process is designed to maximize yield and purity while ensuring safety due to the toxic nature of phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-nitrophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The chloro group can be oxidized to form corresponding chlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-nitrophenyl isocyanate
- 2-Chloro-3-nitrophenyl isocyanate
- 2-Chloro-6-nitrophenyl isocyanate
Comparison: 2-Chloro-5-nitrophenyl isocyanate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns and product distributions in chemical reactions .
Eigenschaften
IUPAC Name |
1-chloro-2-isocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMSHKRHIIDOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394055 | |
| Record name | 2-Chloro-5-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68622-16-2 | |
| Record name | 2-Chloro-5-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


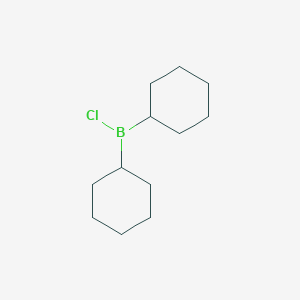
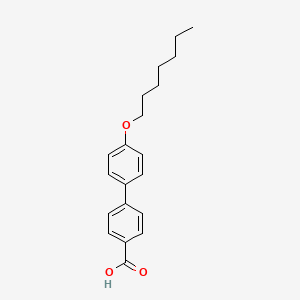
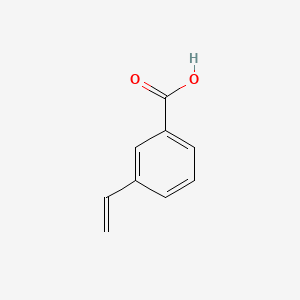
![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
